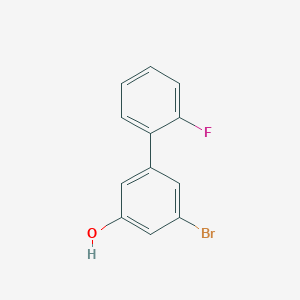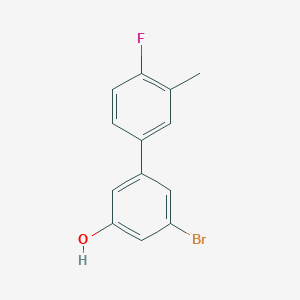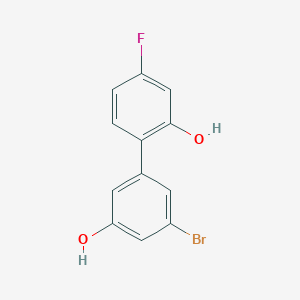
3-Bromo-5-(2-hydroxymethylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-(2-hydroxymethylphenyl)phenol, 95% (3B5HMPP) is an organic compound with a variety of uses in the scientific research field. It is a white crystalline solid with a melting point of 137-139°C and a boiling point of 276°C. 3B5HMPP is a phenolic compound with a wide range of applications in organic synthesis and has been studied for its potential as a pharmaceutical, as well as its use in various other research applications.
Mécanisme D'action
The mechanism of action of 3-Bromo-5-(2-hydroxymethylphenyl)phenol, 95% is not well understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are involved in the regulation of inflammation, pain, and other physiological processes. Inhibition of COX-2 by 3-Bromo-5-(2-hydroxymethylphenyl)phenol, 95% is thought to reduce the production of prostaglandins, which in turn leads to a decrease in inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-5-(2-hydroxymethylphenyl)phenol, 95% are not well understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are involved in the regulation of inflammation, pain, and other physiological processes. Inhibition of COX-2 by 3-Bromo-5-(2-hydroxymethylphenyl)phenol, 95% is thought to reduce the production of prostaglandins, which in turn leads to a decrease in inflammation and pain. In addition, 3-Bromo-5-(2-hydroxymethylphenyl)phenol, 95% has been reported to have antioxidant and anti-inflammatory activities, as well as potential effects on the cardiovascular system.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Bromo-5-(2-hydroxymethylphenyl)phenol, 95% for lab experiments include its availability, low cost, and ease of synthesis. It is also relatively stable and non-toxic. However, there are some limitations to using 3-Bromo-5-(2-hydroxymethylphenyl)phenol, 95% in lab experiments. For example, it is not soluble in water, which may limit its use in certain experiments. In addition, the mechanism of action of 3-Bromo-5-(2-hydroxymethylphenyl)phenol, 95% is not well understood, which may limit its use in some research applications.
Orientations Futures
There are a variety of potential future directions for 3-Bromo-5-(2-hydroxymethylphenyl)phenol, 95% research. One possible direction is to further investigate its potential as a pharmaceutical. This could involve testing its efficacy in treating various diseases and conditions, as well as its safety profile. In addition, further research could be conducted to better understand the mechanism of action of 3-Bromo-5-(2-hydroxymethylphenyl)phenol, 95% and its biochemical and physiological effects. Finally, further research could be conducted to investigate the potential use of 3-Bromo-5-(2-hydroxymethylphenyl)phenol, 95% in other scientific research applications, such as organic synthesis.
Méthodes De Synthèse
The synthesis of 3-Bromo-5-(2-hydroxymethylphenyl)phenol, 95% has been reported by a variety of methods. One method involves the reaction of 3-bromo-5-chlorophenol with 2-hydroxy-methyl-phenyl-acetylene in the presence of a base, such as sodium hydroxide, in an aqueous solution. This reaction yields a mixture of 3-Bromo-5-(2-hydroxymethylphenyl)phenol, 95% and 2-hydroxy-methyl-phenyl-acetylene, which can then be separated by column chromatography. Another method involves the reaction of 3-bromo-5-chlorophenol with 2-hydroxy-methyl-phenyl-acetylene in the presence of a catalyst, such as palladium chloride, in an organic solvent. This reaction yields a mixture of 3-Bromo-5-(2-hydroxymethylphenyl)phenol, 95% and 2-hydroxy-methyl-phenyl-acetylene, which can then be separated by column chromatography.
Applications De Recherche Scientifique
3-Bromo-5-(2-hydroxymethylphenyl)phenol, 95% has a variety of applications in scientific research. It has been studied for its potential as a pharmaceutical, as well as its use in various other research applications. 3-Bromo-5-(2-hydroxymethylphenyl)phenol, 95% has been used as a substrate in the synthesis of various compounds, such as 2-amino-3-bromo-5-chlorophenol and 2-hydroxy-3-bromo-5-chlorophenol. It has also been used in the synthesis of novel compounds, such as 2-amino-3-bromo-5-chloro-phenyl-acetamide and 2-amino-3-bromo-5-chloro-phenyl-acetate. In addition, 3-Bromo-5-(2-hydroxymethylphenyl)phenol, 95% has been used in the synthesis of various drugs, such as amlodipine and losartan.
Propriétés
IUPAC Name |
3-bromo-5-[2-(hydroxymethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO2/c14-11-5-10(6-12(16)7-11)13-4-2-1-3-9(13)8-15/h1-7,15-16H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVLQOZXZISISCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=CC(=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686370 |
Source


|
| Record name | 5-Bromo-2'-(hydroxymethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262002-89-0 |
Source


|
| Record name | 5-Bromo-2'-(hydroxymethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














